

In-Depth Technical Guide: NSC114126 (CAS 24909-18-0)

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Compound of Interest		
Compound Name:	NSC114126	
Cat. No.:	B15144509	Get Quote

Disclaimer: Publicly available experimental data, including quantitative measures of biological activity (e.g., IC50 values) and specific experimental protocols for **NSC114126**, is limited. This guide provides a comprehensive overview of its presumed target, the Epidermal Growth Factor Receptor (EGFR), relevant signaling pathways, and standardized experimental methodologies for the characterization of EGFR inhibitors. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating **NSC114126**.

Introduction

NSC114126 is a chemical compound identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a critical signaling protein involved in cell growth, proliferation, and survival. Its dysregulation is a key factor in the development and progression of various cancers. As such, EGFR is a prominent target for anticancer drug development. This guide provides a detailed technical overview of **NSC114126**, its putative mechanism of action through EGFR inhibition, and standardized protocols for its experimental evaluation.

Compound Profile: NSC114126



Property	Value
CAS Number	24909-18-0
NSC Number	114126
Chemical Name	2,5-bis(4-ethylphenyl)-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione
Synonyms	p-Benzoquinone, 2,5-bis(p-ethylphenyl)-3,6-dihydroxy- (8CI)
Molecular Formula	C22H20O4
Molecular Weight	348.39 g/mol

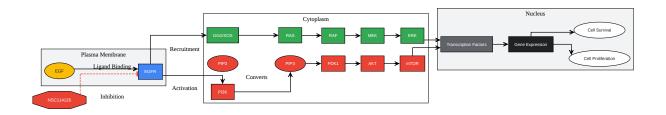
Presumed Target: Epidermal Growth Factor Receptor (EGFR)

NSC114126 is classified as a potent and orally active inhibitor of EGFR tyrosine kinase, exhibiting strong antiproliferative activities.[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF- α), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways that are crucial for normal cellular function but are often hyperactivated in cancer.

The EGFR Signaling Pathway

The activation of EGFR initiates several key downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways regulate a multitude of cellular processes, including proliferation, survival, and angiogenesis.





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Figure 1: Simplified EGFR Signaling Pathway and the Point of Inhibition by NSC114126.

Experimental Protocols for Inhibitor Characterization

The following are detailed, standardized protocols that can be employed to characterize the activity of **NSC114126** as an EGFR inhibitor.

Biochemical EGFR Kinase Assay

This assay determines the direct inhibitory effect of **NSC114126** on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of NSC114126 against EGFR kinase.

Materials:

- Recombinant human EGFR kinase domain
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)



- ATP (Adenosine triphosphate)
- NSC114126 (dissolved in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **NSC114126** in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- Reaction Setup: In a 384-well plate, add the recombinant EGFR kinase, the kinase substrate, and the diluted NSC114126 or vehicle control (DMSO).
- Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for EGFR).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying ADP production).
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the
 NSC114126 concentration to determine the IC50 value using a non-linear regression model.

Cell-Based Proliferation Assay

This assay measures the antiproliferative effect of **NSC114126** on cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the GI50 (50% growth inhibition) of **NSC114126** in various cancer cell lines.



Materials:

- Cancer cell lines with known EGFR status (e.g., A431 high EGFR expression, NCI-H1975 -EGFR T790M mutation)
- Cell culture medium and supplements (e.g., DMEM, FBS)
- NSC114126 (dissolved in DMSO)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **NSC114126** or vehicle control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Viability Measurement: Measure cell viability using a chosen reagent according to the manufacturer's protocol. For MTT, this involves the conversion of the tetrazolium salt to formazan, which is then solubilized and measured spectrophotometrically.
- Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the NSC114126 concentration to determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This method is used to assess the effect of **NSC114126** on the phosphorylation status of key proteins in the EGFR signaling pathway.

Objective: To determine if **NSC114126** inhibits the phosphorylation of EGFR and downstream effectors like Akt and ERK.



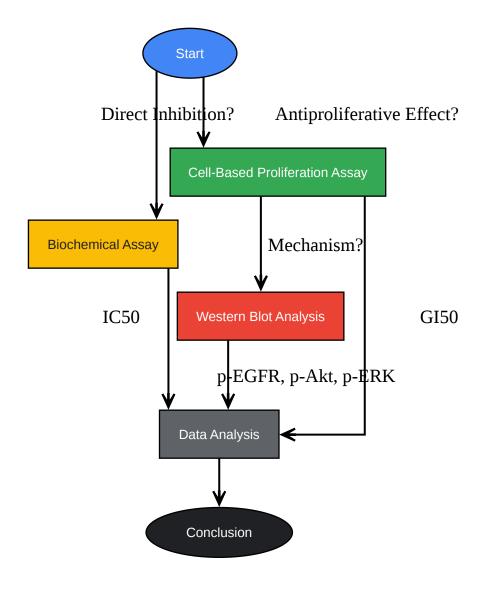
Materials:

- Cancer cell lines
- NSC114126
- EGF (Epidermal Growth Factor)
- Lysis buffer
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate and imaging system

Procedure:

- Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells, then pre-treat with various concentrations of **NSC114126** for a defined period (e.g., 2 hours).
- Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in the phosphorylation levels of EGFR, Akt, and ERK in the presence of NSC114126.





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Figure 2: General Experimental Workflow for Characterizing an EGFR Inhibitor.

Conclusion

NSC114126 is a promising compound for cancer research due to its identification as a potential EGFR tyrosine kinase inhibitor. While specific experimental data for this compound is not readily available in the public domain, this guide provides the necessary framework for its comprehensive evaluation. The detailed protocols for biochemical and cell-based assays, along with the understanding of the EGFR signaling pathway, offer a clear roadmap for researchers to investigate the efficacy and mechanism of action of **NSC114126** and similar novel chemical entities. Further investigation is warranted to elucidate the precise therapeutic potential of this compound.



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References

- 1. NCI-60 Human Tumor Cell Line Screen NCI [dctd.cancer.gov]
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